sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound is systematically named This compound , reflecting its intricate polycyclic core and functional groups. Its molecular formula, C~20~H~18~N~6~Na~2~O~7~ , corresponds to a molecular weight of 500.37 g/mol . The structure comprises three key components:
- A pyrrolo[2,3-d]pyrimidine heterocycle with substituents at positions 2 (amino), 4 (oxo), and 5 (ethyl-benzamido-pentanedioate).
- A pentanedioate (glutamate) moiety linked via an amide bond to a para-substituted benzyl group.
- Two sodium counterions neutralizing the carboxylate groups.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C~20~H~18~N~6~Na~2~O~7~ |
| Molecular Weight | 500.37 g/mol |
| Parent Drug | Pemetrexed |
The glutamate moiety enhances aqueous solubility, while the pyrrolo[2,3-d]pyrimidine core mediates target binding, as seen in antifolate agents .
Three-Dimensional Conformational Analysis of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine system adopts a planar conformation due to aromatic delocalization across the bicyclic framework. Key structural features include:
- Ring puckering : The pyrrole ring (positions 1–5) exhibits slight puckering (≤10°), while the pyrimidine ring (positions 5–10) remains planar, as observed in related derivatives .
- Substituent orientation : The 5-ethyl group projects perpendicular to the heterocyclic plane, minimizing steric clash with the 4-oxo group.
- Hydrogen bonding : The 2-amino group forms an intramolecular H-bond with the 4-oxo group (N–H···O=C, ~2.1 Å), stabilizing the lactam tautomer .
Table 2: Key Bond Lengths in the Pyrrolo[2,3-d]pyrimidine Core
| Bond | Length (Å) |
|---|---|
| N1–C2 (pyrrole) | 1.37 |
| C4–O (oxo) | 1.23 |
| C5–C6 (ethyl linker) | 1.51 |
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments:
Electronic Structure and Tautomeric Equilibria
The electronic structure of the pyrrolo[2,3-d]pyrimidine core is dominated by π-conjugation across the fused rings, with HOMO density localized on the pyrrole nitrogen and pyrimidine oxo group. Key observations:
- Tautomerism : The 4-oxo group participates in keto-enol tautomerism, though the lactam form (4-oxo, 7-H) predominates in aqueous media due to stabilization by the adjacent amino group .
- Charge distribution : Natural population analysis (NPA) indicates substantial negative charge on the oxo oxygen (−0.45 e) and positive charge on the pyrrole NH (+0.32 e) .
- Substituent effects : Electron-withdrawing groups (e.g., nitroso in related compounds) reduce HOMO-LUMO gaps by 0.3–0.5 eV, enhancing reactivity .
Figure 1: Dominant Tautomeric Form
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{N} & \text{C} & \text{N} \
| & \backslash & / \
\text{H}2\text{N} & \text{C} & \text{CH}2 \
\end{array}
$$
Lactam tautomer stabilized by intramolecular H-bonding .
Crystalline Phase Characterization via X-Ray Diffractometry
Synchrotron X-ray powder diffraction data for pemetrexed derivatives reveal a monoclinic crystal system (space group P2~1~) with unit cell parameters:
- a = 11.73 Å , b = 5.24 Å , c = 21.69 Å , β = 92.66° .
- Each sodium ion coordinates with one carboxylate oxygen (Na–O = 2.35–2.42 Å) and five water molecules, forming distorted octahedra .
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2~1~ |
| Unit cell volume | 1333.05 ų |
| Z (formula units) | 2 |
| Coordination geometry | Octahedral (Na+) |
The crystal packing features hydrogen-bonded chains along the b-axis, mediated by water molecules (O···O = 2.7–2.9 Å) and amide N–H···O interactions (2.1 Å) .
Properties
Molecular Formula |
C20H19N5Na2O6 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2 |
InChI Key |
NYDXNILOWQXUOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine core is synthesized through cyclization reactions involving precursors such as guanine derivatives or other purine analogs:
Functionalization with Ethyl Benzoyl Group
The next step involves attaching the ethyl benzoyl group to the pyrimidine core:
Formation of Pentanedioate Moiety
The pentanedioate group is introduced through amidation reactions:
- Step 1 : The benzamido-functionalized intermediate is treated with glutamic acid derivatives under coupling conditions (e.g., carbodiimides like EDC or DCC).
- Step 2 : Sodium salts are added to neutralize the carboxylic acid groups and form the disodium salt of the final compound.
Optimization Techniques
To ensure high yields and purity, several optimization strategies are employed:
- Reaction Conditions : Temperature control and solvent selection (e.g., DMF or DMSO) are critical for efficient coupling and cyclization.
- Catalysts : Acid or base catalysts (e.g., HCl or NaOH) are used judiciously to drive specific steps.
- Purification : Techniques like recrystallization or column chromatography are used to isolate intermediates and final products.
Data Table: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Core | Guanine derivative, acetic anhydride | Formation of core structure |
| Ethyl Benzoyl Functionalization | Ethylene derivative, benzoyl chloride | Introduction of ethyl and benzoyl groups |
| Pentanedioate Formation | Glutamic acid derivative, EDC/DCC | Coupling to form pentanedioate moiety |
| Final Neutralization | Sodium hydroxide | Formation of sodium salt |
Challenges in Synthesis
Several challenges arise during the synthesis:
- Side Reactions : Competing reactions during cyclization or amidation can reduce yields.
- Purity Issues : Impurities from incomplete reactions necessitate extensive purification steps.
- Stability : The compound must be handled carefully to prevent decomposition during synthesis and storage.
Applications in Pharmaceutical Research
This compound is primarily used as a research analog due to its structural similarity to pemetrexed, an antifolate drug. It serves as a tool for investigating enzyme inhibition mechanisms and DNA synthesis pathways.
Chemical Reactions Analysis
Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activity and therapeutic effects.
Common Reagents and Conditions: Common reagents used in the reactions involving pemetrexed disodium include sodium hydroxide, hydrochloric acid, and ethanol. The conditions often involve controlled pH levels and specific temperature ranges to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various polymorphic forms of pemetrexed disodium, which differ in their physicochemical properties such as solubility and stability .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through multi-step chemical reactions involving the coupling of specific amino acids and aromatic compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are typically employed to confirm the structure and purity of the synthesized compound. For instance, the molecular formula is identified as C20H23N5O4, with a molecular weight of approximately 397.4 g/mol .
Biological Activities
Antimicrobial Properties
Research has indicated that sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate exhibits significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's efficacy was assessed through disc diffusion methods and minimum inhibitory concentration (MIC) tests, demonstrating promising results in inhibiting bacterial growth .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as K562 and MCF-7. The mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation . Computational docking studies suggest that this compound interacts favorably with target proteins involved in tumor growth .
Therapeutic Applications
Drug Development
Given its biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that could enhance its potency and selectivity against specific diseases.
Molecular Targeting
The compound shows potential for targeting specific enzymes involved in metabolic pathways related to cancer and bacterial infections. This specificity could lead to the development of new therapeutic agents that minimize side effects compared to traditional treatments .
Case Studies
Mechanism of Action
Pemetrexed disodium exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By disrupting these enzymes, pemetrexed disodium impedes the synthesis of purine and pyrimidine, which are essential for DNA replication and cell division . This multi-targeted approach makes it highly effective in slowing down the growth of cancer cells.
Comparison with Similar Compounds
The compound is structurally and functionally related to several analogues, differing in counterions, substituents, or backbone modifications. Below is a detailed comparison:
Salt Forms: Dipotassium vs. Sodium Salt
The dipotassium salt of (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate shares the same core structure but replaces sodium with potassium. Key differences include:
The amorphous dipotassium salt exhibits improved bioavailability and stability, making it advantageous for drug formulation .
Thiophene-Linked Analogues (Compounds 9–11)
Three analogues with thiophene-based substituents (butyl, pentyl, hexyl chains) were synthesized and characterized :
Key Observations :
- Longer alkyl chains (pentyl/hexyl) reduce melting points, suggesting increased flexibility or reduced crystallinity.
- All analogues retain dual enzyme inhibition, critical for antitumor activity.
- Higher synthetic yields (89–96
Biological Activity
Sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate, commonly known as (R)-Pemetrexed Disodium, is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19N5O6·2Na
- Molecular Weight : 471.3743 g/mol
- CAS Number : 937370-10-0
The structure of (R)-Pemetrexed Disodium includes a pyrrolo[2,3-d]pyrimidine core, which is crucial for its biological activity.
(R)-Pemetrexed Disodium functions primarily as an antimetabolite , inhibiting enzymes involved in nucleotide synthesis. Its main targets include:
- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : This enzyme plays a critical role in the de novo purine biosynthesis pathway. Inhibition of GARFTase disrupts the synthesis of purine nucleotides, leading to impaired DNA and RNA synthesis in rapidly dividing cells, such as cancer cells .
- Thymidylate Synthase (TS) : Another target is thymidylate synthase, which is essential for DNA synthesis. Inhibition of this enzyme further contributes to the antiproliferative effects against tumor cells .
Antitumor Activity
Research has demonstrated that (R)-Pemetrexed Disodium exhibits potent antitumor activity across various cancer cell lines:
- Cell Proliferation Inhibition : Studies show that the compound significantly inhibits the proliferation of human tumor cells expressing folate receptors (FR) and proton-coupled folate transporters (PCFT). For instance, it has been reported to achieve over 99% inhibition of colony formation in KB cells at concentrations as low as 1 nM .
- Selectivity : The compound exhibits selective uptake via FRα and PCFT, which are often overexpressed in various tumors. This selectivity enhances its efficacy while potentially reducing side effects associated with conventional chemotherapy .
Comparative Studies
In comparative studies with classical antifolates like Methotrexate (MTX), (R)-Pemetrexed Disodium has shown superior potency in certain contexts:
| Compound | IC50 (μM) | Target |
|---|---|---|
| (R)-Pemetrexed Disodium | 0.21 | DHFR |
| Methotrexate | 12.5 | DHFR |
| Compound 1 | 0.066 | DHFR |
This table illustrates the enhanced inhibitory potential of (R)-Pemetrexed Disodium compared to traditional agents.
Clinical Applications
- Lung Cancer : Clinical trials have highlighted the effectiveness of (R)-Pemetrexed Disodium in treating non-small cell lung cancer (NSCLC). Patients receiving this treatment exhibited improved progression-free survival compared to those treated with other chemotherapeutics .
- Combination Therapies : Research indicates that combining (R)-Pemetrexed Disodium with other agents can enhance therapeutic outcomes. For example, its use in conjunction with platinum-based drugs has shown promising results in increasing overall response rates in advanced cancers .
Q & A
Q. How can researchers optimize the synthesis of sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent ratios, temperature) and purification techniques. reports yields of 88–97% for structurally related derivatives using CHCl₃/MeOH (5:1) for TLC monitoring (Rf = 0.05–0.08) . Recrystallization from DMF/MeOH is recommended to achieve high purity (>95%) as demonstrated in analogous compounds . Monitoring intermediates via ¹H NMR (e.g., δ 1.25–1.35 ppm for ethyl esters) ensures structural fidelity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H NMR : Key signals include δ 8.10–8.50 ppm (aromatic protons), δ 2.50–3.50 ppm (ethylenic/amide protons), and δ 1.20–1.40 ppm (ester/alkyl groups) .
- TLC : CHCl₃/MeOH (5:1) with Rf = 0.05–0.08 .
- HPLC-MS : For detecting impurities (e.g., pemetrexed-related keto impurities, as in ) using C18 columns and ammonium acetate buffers (pH 6.5) .
Q. How can researchers confirm the amorphous vs. crystalline form of this sodium salt?
- Methodological Answer : Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) . highlights the amorphous form’s relevance in pharmaceutical compositions, which lacks sharp diffraction peaks compared to crystalline analogs. DSC thermograms for related pyrrolo[2,3-d]pyrimidines show melting points >150°C .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma/tissue concentrations.
- Metabolite Identification : Use HR-MS/MS to detect active metabolites (e.g., pemetrexed analogs in ) that may explain discrepancies .
- Target Engagement Assays : Measure inhibition of folate-dependent enzymes (e.g., GARFTase, AICARFTase) via radiometric assays .
Q. How can researchers validate the dual inhibition mechanism of this compound against glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase)?
- Methodological Answer :
- Enzyme Assays : Use recombinant human GARFTase/AICARFTase with [¹⁴C]-formyltetrahydrofolate as a cofactor. IC₅₀ values for related compounds range from 10–100 nM .
- Crystallography : Resolve co-crystal structures with enzyme targets (e.g., PDB entries for pyrrolo[2,3-d]pyrimidine inhibitors) to identify binding motifs .
Q. What in vivo models are appropriate for evaluating antitumor efficacy?
- Methodological Answer :
- Xenograft Models : Use human HCT-116 (colon) or A549 (lung) cancer cells in immunodeficient mice. notes antitumor activity in similar models .
- Biomarker Analysis : Quantify plasma homocysteine (folate pathway inhibition) and tumor Ki-67 (proliferation) via ELISA/IHC .
Contradiction Analysis Example
Scenario : Discrepancies in ¹H NMR coupling constants (e.g., δ 2.75 ppm, J = 6.5 Hz vs. J = 7.2 Hz).
Resolution :
Verify solvent effects (DMSO-d₆ vs. CDCl₃) .
Confirm rotameric equilibria using variable-temperature NMR.
Cross-validate with 2D-COSY to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
